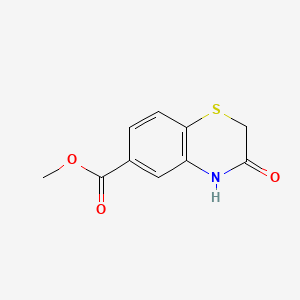

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSVRHNRNVVBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351403 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188614-01-9 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a well-established pharmacophore present in various biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This document outlines a detailed experimental protocol for the synthesis of the title compound. Furthermore, it presents a summary of its physicochemical properties and predicted spectral data based on analogues, in the absence of publicly available experimental spectra. Standard characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are detailed. Additionally, a generalized biological context and a representative signaling pathway are discussed to highlight the potential therapeutic relevance of this class of compounds.

Introduction

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with significant pharmacological activities.[4] These activities are diverse, ranging from antimicrobial and antifungal to anticancer, anti-inflammatory, and antihypertensive effects.[1][5] The structural resemblance of the 1,4-benzothiazine core to phenothiazines, known for their antipsychotic properties, has also spurred interest in its neurological applications.[6] The introduction of a 3-oxo group and a carboxylate moiety at the 6-position of the benzothiazine ring system, as in this compound, is anticipated to modulate its biological profile, making it a target of interest for synthetic and medicinal chemists. This guide provides a detailed methodology for its synthesis and characterization to facilitate further research and development.

Synthesis

The synthesis of this compound can be achieved via a copper-catalyzed intramolecular cyclization reaction. The following protocol is based on established synthetic routes for similar compounds.

Synthesis Workflow

Caption: Synthesis workflow for the target compound.

Experimental Protocol

A suspension of methyl 3-iodo-4-aminobenzoate (1 mmol), methyl thioglycolate (1.5 eq.), cuprous(I) iodide (0.05 mmol), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol), and cesium carbonate (2 eq.) in anhydrous 1,4-dioxane (4 mL) is prepared in a reaction vial. The suspension is degassed by passing a stream of nitrogen through it for 3 minutes with stirring. The vial is then sealed, and the reaction mixture is heated in an oil bath at 100 °C for 15 hours. After completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue is purified by silica gel column chromatography using a 5% dichloromethane solution in methanol as the eluent to yield the final product as a beige solid.

Characterization

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| Appearance | Predicted to be a beige solid |

| CAS Number | 188614-01-9 |

Predicted Spectral Data

Disclaimer: The following spectral data is predicted based on the chemical structure and data from closely related analogs. Experimental verification is required for confirmation.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.8 | br s | 1H | N-H |

| ~7.7 - 7.5 | m | 3H | Aromatic C-H |

| ~3.8 | s | 3H | O-CH₃ |

| ~3.5 | s | 2H | S-CH₂-C=O |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166.0 | C=O (ester) |

| ~165.0 | C=O (amide) |

| ~140.0 - 115.0 | Aromatic C |

| ~52.0 | O-CH₃ |

| ~30.0 | S-CH₂ |

Table 3: Predicted FTIR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3200 | N-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1670 | C=O stretch (amide) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

|---|---|

| 223 | [M]⁺ |

| 192 | [M - OCH₃]⁺ |

| 164 | [M - COOCH₃]⁺ |

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be obtained using a potassium bromide (KBr) pellet method, with spectra recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would be performed to determine the molecular weight and fragmentation pattern of the compound.

Biological Context and Potential Signaling Pathways

Disclaimer: The following discussion is based on the known biological activities of the broader class of 1,4-benzothiazine derivatives. The specific activity of this compound has not been experimentally determined.

Derivatives of 1,4-benzothiazine are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] The anticancer effects of some benzothiazole and benzothiazine derivatives have been linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis.[11][12] One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a pivotal role in inflammation and cancer.

Generalized NF-κB Signaling Pathway

Caption: Generalized NF-κB signaling pathway potentially targeted by 1,4-benzothiazine derivatives.

This diagram illustrates how pro-inflammatory stimuli can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases the NF-κB dimer (p50-p65), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins. Some benzothiazine derivatives are hypothesized to exert their anti-inflammatory and anticancer effects by inhibiting key components of this pathway, such as the IKK complex.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. While a specific synthetic protocol is available, the lack of published experimental characterization data necessitates the use of predicted spectral values, which require empirical validation. The diverse biological activities associated with the 1,4-benzothiazine scaffold underscore the potential of this compound as a valuable subject for further investigation in the field of drug discovery. The provided protocols and theoretical data serve as a starting point for researchers aiming to explore the therapeutic potential of this and related molecules.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physicochemical Properties of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic organic compound featuring a benzothiazine core. This scaffold is of significant interest in medicinal chemistry and pharmaceutical sciences due to its presence in a variety of biologically active molecules.[1] Derivatives of 1,4-benzothiazine are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] This compound serves as a crucial intermediate and building block for the synthesis of more complex, bioactive molecules, making it a valuable tool in drug discovery and development, particularly in the fields of oncology and neurology.[3] Its stability and reactivity profile permit diverse chemical modifications, enabling the exploration of new therapeutic agents with potentially improved efficacy and safety profiles.[3] This document provides a detailed overview of the known physicochemical properties, experimental protocols, and synthesis of this compound.

Chemical Identity and Core Properties

The fundamental identifiers and properties of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Methyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate | [3] |

| CAS Number | 188614-01-9 | [3] |

| Molecular Formula | C₁₀H₉NO₃S | [3] |

| Molecular Weight | 223.25 g/mol | [3] |

| SMILES | O=C(OC)C1=CC=C(SC2)C(NC2=O)=C1 | |

| InChI Key | UFSVRHNRNVVBJR-UHFFFAOYSA-N | |

| PubChem ID | 699501 | [3] |

Physicochemical Data

This section details the experimental and computed physicochemical properties of the title compound.

| Property | Value | Method |

| Appearance | White to off-white solid | [3] |

| Melting Point | 178 - 184 °C | [3] |

| Purity | ≥ 97% | HPLC[3] |

| Solubility | Soluble in ethanol and ether; practically insoluble in water. | [4] |

| Storage Conditions | Store at 0 - 8 °C | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the compound are provided below.

Synthesis Protocol

A general method for the synthesis of this compound has been described.[5] The procedure involves a copper-catalyzed intramolecular cyclization reaction.

Materials:

-

Methyl 3-iodo-4-aminobenzoate (1 mmol)

-

Methyl thioglycolate (1.5 eq.)

-

Cuprous(I) iodide (CuI) (0.05 mmol)

-

trans-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol)

-

Cesium carbonate (Cs₂CO₃) (2 eq.)

-

Anhydrous 1,4-dioxane (4 mL)

-

Dichloromethane

-

Methanol

Procedure:

-

A suspension of methyl 3-iodo-4-aminobenzoate, methyl thioglycolate, cuprous(I) iodide, trans-N,N'-dimethylcyclohexane-1,2-diamine, and cesium carbonate is prepared in a vial containing anhydrous 1,4-dioxane.[5]

-

The suspension is degassed by passing nitrogen gas through it for 3 minutes with stirring.[5]

-

The vial is sealed, and the reaction mixture is heated in an oil bath at 100 °C for 15 hours.[5]

-

After the reaction is complete, the mixture is cooled to room temperature.[5]

-

The cooled mixture is filtered to remove insoluble salts.[5]

-

The filtrate is concentrated using a rotary evaporator.[5]

-

The resulting residue is purified by silica gel column chromatography, using a 5% dichloromethane solution in methanol as the eluent, to yield the target product as a beige solid.[5]

Caption: General workflow for the synthesis of the title compound.

Purity Determination by HPLC

The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC). While a specific protocol for this exact molecule is not detailed in the provided results, a general procedure can be outlined based on standard practices for similar aromatic compounds.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio should be optimized to achieve good peak separation.

Procedure:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 10 µL) of the solution into the HPLC system.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The reported purity for this compound is ≥ 97%.[3]

Caption: Logical workflow for the characterization of the compound.

Applications and Biological Relevance

This compound is recognized for its significant utility in pharmaceutical research and development.[3]

-

Pharmaceutical Development: It acts as a key intermediate in the synthesis of pharmaceuticals, with particular applications in developing treatments for neurological disorders and in oncology.[3] The benzothiazine core is a versatile scaffold that allows for the creation of complex molecules aimed at discovering new drugs with enhanced efficacy.[3]

-

Agrochemicals: The compound is also utilized in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides.[3]

-

Biochemical Research: In a broader context, researchers use this compound and its derivatives to investigate enzyme interactions and metabolic pathways, which aids in understanding fundamental biological processes.[3]

Safety and Handling

Based on related benzothiazine structures and supplier information for the title compound, standard laboratory safety precautions should be observed.

-

Hazard Classification: May cause skin sensitization (H317).

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection (P280).

-

Handling: Avoid inhaling dust or gas and ensure operations are conducted in a well-ventilated area.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

-

Storage: The compound should be stored under refrigerated conditions (0 - 8 °C) to maintain its stability.[3]

References

"Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate spectral data (NMR, IR, Mass)"

Technical Guide: Spectral and Synthetic Analysis of a Benzothiazine Derivative

Audience: Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

The following sections provide a detailed summary of the key spectroscopic data for Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.84 | br s | - | NH |

| 7.79 | d | 7.6 | H-5 |

| 7.49 | t | 7.2 | H-7 |

| 7.22 | t | 7.6 | H-6 |

| 7.12 | d | 8.0 | H-8 |

| 3.84 | s | - | OCH₃ |

| 2.46 | s | - | 4-CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate [1]

| Chemical Shift (δ) ppm | Assignment |

| 161.6 | C=O |

| 147.7 | Aromatic C |

| 138.2 | Aromatic C |

| 132.2 | Aromatic C |

| 127.4 | Aromatic C |

| 127.1 | Aromatic C |

| 123.0 | Aromatic C |

| 121.3 | Aromatic C |

| 118.8 | Aromatic C |

| 52.9 | OCH₃ |

| 17.5 | 4-CH₃ |

Solvent: DMSO-d₆ + CDCl₃, Spectrometer Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

Table 3: Mass Spectrometry Data for Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate [1]

| m/z | Relative Intensity (%) | Assignment |

| 253 | 4.4 | [M]⁺ |

| 252 | 1.5 | [M - H]⁺ |

| 221 | 8.4 | [M - CH₃OH]⁺ |

| 195 | 80.2 | |

| 119 | 75.3 | |

| 103 | 17.0 | |

| 93 | 100 | |

| 92 | 59.5 | |

| 77 | 50.0 |

Experimental Protocols

The following protocols are based on documented procedures for the synthesis and analysis of benzothiazine derivatives.

Synthesis of Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate[1]

The synthesis of the title compound is achieved through a multi-step process which is a common strategy for this class of molecules. A general representation of this synthetic approach is provided in the workflow diagram below. The specific procedure for the final step is as follows: The reaction mixture is diluted with cold water and acidified with 1 N HCl to a pH of 4.[1] The resulting solid ester is then separated by filtration, washed with water, and dried in the air to yield colorless, block-shaped crystals.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source. The data provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of benzothiazine derivatives, including the title compound.

Caption: Synthetic scheme for a benzothiazine derivative.

References

Crystal Structure of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate: A Search for Definitive Data

A comprehensive search for the crystal structure of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has revealed a notable absence of publicly available, detailed crystallographic data for this specific compound. While the chemical properties and synthesis of this molecule and its close analogs are documented, a definitive single-crystal X-ray diffraction study providing atomic coordinates, unit cell dimensions, and other critical structural parameters could not be located in the surveyed scientific literature and databases.

The investigation did yield crystallographic information for several structurally related benzothiazine derivatives. These include compounds with different substitution patterns on the benzothiazine core, such as alternative alkyl groups, varied oxidation states of the sulfur atom, or different ester functionalities. For instance, crystal structures have been reported for molecules like "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate" and various "4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates".[1][2][3] However, these differ significantly from the target compound in ways that would fundamentally alter the crystal packing and molecular conformation.

General information regarding the chemical formula (C10H9NO3S) and other identifiers for "this compound" and the corresponding carboxylic acid is available, confirming its existence and relevance in chemical research.[4][5][6]

The absence of a determined crystal structure for this compound presents an opportunity for further research. Such a study would be invaluable for a complete understanding of its solid-state properties, which is crucial for applications in materials science and drug development. Computational modeling could provide theoretical insights into its structure, but experimental validation through X-ray crystallography remains the gold standard.

Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to consult the available literature on related compounds to infer potential structural motifs and chemical behaviors while recognizing that direct experimental data for the title compound is currently unavailable. Future work in this area would be a valuable contribution to the field of heterocyclic chemistry.

References

- 1. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C10H9NO3S | CID 1474969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-CARBOXYLIC ACID [chemicalbook.com]

Initial Screening of Novel 1,4-Benzothiazine Derivatives for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of novel 1,4-benzothiazine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] This document outlines detailed experimental protocols for key assays, presents quantitative data from various studies in a structured format for comparative analysis, and visualizes experimental workflows and a key signaling pathway to facilitate understanding.

Overview of Biological Activities

1,4-Benzothiazine derivatives are structurally analogous in some ways to phenothiazines, which are known for their antipsychotic effects.[1][3] However, the therapeutic potential of 1,4-benzothiazines extends far beyond this, with studies demonstrating their efficacy as antimicrobial, anti-inflammatory, antihypertensive, and antitumor agents.[1][3][5] The diverse biological profile of these compounds makes them a promising scaffold for the development of new therapeutic agents.

Data Presentation: Summary of Biological Activity

The following tables summarize the quantitative data from initial screenings of various novel 1,4-benzothiazine derivatives, providing a comparative look at their potency across different biological assays.

Antimicrobial Activity

The antimicrobial efficacy of 1,4-benzothiazine derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,4-Benzothiazine Derivatives against Bacterial Strains

| Compound/Derivative | Bacillus subtilis (Gram-positive) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |

| Substituted 4H-1,4-benzothiazines | 41–124 µg/mL | Not Reported | 58–158 µg/mL | [6] |

| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | 2-8 µg/mL (for most active) | Not Reported | Not Reported | [7] |

| 2H,4H-2-[...]-3-oxo-1,4-benzothiazine derivatives | Convincing activity | Not Reported | Not Reported | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of 1,4-Benzothiazine Derivatives against Fungal Strains

| Compound/Derivative | Aspergillus niger | Fusarium oxysporum | Rhizopus stolonifer | Reference |

| Substituted 4H-1,4-benzothiazines | 59–78 µg/mL | 142–151 µg/mL | 85–118 µg/mL | [6] |

| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues | 2-8 µg/mL (for most active) | Not Reported | Not Reported | [7] |

Anticancer Activity

The anticancer potential of these derivatives is typically assessed by their cytotoxic effects on various cancer cell lines, with results often expressed as the half-maximal inhibitory concentration (IC50).

Table 3: Anticancer Activity (IC50) of 1,4-Benzothiazine Derivatives against Human Cancer Cell Lines

| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |

| 5α-cholestano[5,6-b] benzothiazines | 13.73 µM | Not Reported | Not Reported | [3] |

| Tetracyclic phenothiazines | < 7 µg/mL (for most active) | < 10 µg/mL | Not Reported | [3] |

| Thiophene based acetamide benzothiazole derivatives | 46.46 µM | 24.15 µM | Not Reported | [9] |

| Morpholine based thiourea bromobenzothiazole | 38.85 µM | 18.10 µM | Not Reported | [9] |

Antioxidant Activity

The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of the compound to donate a hydrogen atom or electron to neutralize the free radical.

Table 4: Antioxidant Activity of 1,4-Benzothiazine Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Substituted N-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)benzothiazine derivatives | DPPH Assay | Better activity than phenothiazine bases | [3] |

| 4H-1,4-benzothiazine compounds | DPPH & ABTS radical scavenging assays | Moderate to higher activity | [3] |

| Synthesized N-Containing Benzothiazine Derivatives | DPPH method | Moderate to good antioxidant activity | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial screening of 1,4-benzothiazine derivatives.

Antimicrobial Susceptibility Testing

This method is a preliminary test to assess the antimicrobial activity of the synthesized compounds.[6][11]

-

Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, often corresponding to 0.5 McFarland standard.

-

Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

-

Well Preparation: A sterile cork borer is used to create uniform wells in the agar.

-

Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic or antifungal agent is used as a positive control.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[6]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,4-benzothiazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[10]

-

Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[10]

-

Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength where DPPH has maximum absorbance (around 517 nm).[14]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the general experimental workflow for screening 1,4-benzothiazine derivatives and a proposed signaling pathway for their anticancer activity.

Caption: A flowchart illustrating the key stages in the discovery and initial biological evaluation of novel 1,4-benzothiazine derivatives.

Caption: A simplified diagram showing the inhibition of the COX-2 enzyme by 1,4-benzothiazine derivatives, a potential mechanism for their anti-inflammatory and anticancer effects.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

Exploring the Chemical Space of 3-Oxo-1,4-Benzothiazine-6-Carboxylate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-oxo-1,4-benzothiazine-6-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse functionalization, leading to a wide array of biological activities. This technical guide provides an in-depth exploration of the chemical space of its analogs, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various 3-oxo-1,4-benzothiazine-6-carboxylate analogs, highlighting their potential as inhibitors of key biological targets.

Table 1: Dynamin GTPase Inhibitory Activity of Substituted Benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylate Analogs [3]

| Compound ID | Substitution Pattern | IC50 (µM) |

| 17j | 3'-CO2H | 1.3 ± 0.5 |

| 17s | 2'-OH | < 20 |

| 19p | 3'-OAc | 5.1 |

| 19r | 2',3',4'-tri-OAc | 5.2 |

| 19y | 3',4'-di-OMe | 7.2 |

| 18y | N-Methyl, 3',4'-di-OMe | > 100 |

| 21 | 4'-O(CH2)3NMe2 | 10.0 |

Table 2: Na+/H+ Exchange Inhibitory Activity of N-(3-Oxo-3,4-dihydro-2H-benzo[1][2]thiazine-6-carbonyl)guanidine Analogs

| Compound ID | R Group (at position 4) | IC50 (µM) |

| 5a | H | 0.14 |

| 5b | Methyl | 0.045 |

| 5c | Ethyl | 0.017 |

| 5d | Isopropyl | 0.0091 |

| 5e | n-Propyl | 0.013 |

| 5f | n-Butyl | 0.021 |

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its analogs are provided below.

Synthesis of Ethyl 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

This protocol describes a general two-step synthesis of the core scaffold, starting from commercially available materials.

Step 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate

-

Materials: Ethyl 4-aminobenzoate, Chlorosulfonic acid, Tin(II) chloride dihydrate, Hydrochloric acid, Ethanol.

-

Procedure:

-

To a stirred solution of ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent (e.g., chloroform) at 0°C, slowly add chlorosulfonic acid (2.2 equivalents).

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Filter the resulting solid, wash with cold water, and dry to obtain ethyl 4-amino-3-(chlorosulfonyl)benzoate.

-

Suspend the crude sulfonyl chloride in a mixture of concentrated hydrochloric acid and ethanol.

-

Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid portion-wise while stirring.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and filter the precipitate.

-

Wash the solid with a small amount of cold ethanol and then with water.

-

Dry the solid under vacuum to yield ethyl 4-amino-3-mercaptobenzoate.

-

Step 2: Cyclization to Ethyl 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate [2]

-

Materials: Ethyl 4-amino-3-mercaptobenzoate, Ethyl bromoacetate, Sodium acetate, Ethanol.

-

Procedure:

-

Dissolve ethyl 4-amino-3-mercaptobenzoate (1 equivalent) and sodium acetate (1.2 equivalents) in absolute ethanol.

-

To this solution, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

-

Biological Assay Protocols

Dynamin GTPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis by dynamin.

-

Materials: Purified dynamin enzyme, GTP, Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4), Malachite Green reagent, Test compounds.

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dynamin enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding a stock solution of GTP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Na+/H+ Exchange Inhibition Assay

This fluorescence-based assay measures the activity of the Na+/H+ exchanger by monitoring intracellular pH (pHi) changes.

-

Materials: Cells expressing the Na+/H+ exchanger (e.g., CHO or HEK293 cells), BCECF-AM (pH-sensitive fluorescent dye), NH4Cl, Na+-free buffer, Na+-containing buffer, Test compounds.

-

Procedure:

-

Load the cells with the BCECF-AM dye.

-

Induce intracellular acidification by pre-pulsing the cells with a solution containing NH4Cl, followed by its removal and incubation in a Na+-free buffer.

-

Monitor the recovery of intracellular pH upon reintroduction of a Na+-containing buffer using a fluorescence spectrophotometer or a microplate reader (measuring the ratio of fluorescence at two excitation wavelengths, e.g., 490 nm and 440 nm, with emission at ~535 nm).

-

Perform the assay in the presence and absence of various concentrations of the test compounds.

-

Calculate the rate of pHi recovery and determine the percentage of inhibition.

-

Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the exploration of 3-oxo-1,4-benzothiazine-6-carboxylate analogs.

References

"Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS number and properties"

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, identified by CAS Number 188614-01-9, is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2][3] Its benzothiazine core structure serves as a versatile scaffold for the synthesis of diverse bioactive molecules.[3] This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in pharmaceutical and agrochemical research.[3]

Chemical Identity and Properties

This compound is a white to off-white solid compound.[3] It serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders and for applications in oncology.[3]

Physicochemical and Structural Data

The quantitative properties of the compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| CAS Number | 188614-01-9 |

| Molecular Formula | C₁₀H₉NO₃S[2][3] |

| Molecular Weight | 223.25 g/mol [2][3][4] |

| Melting Point | 178 - 184 °C[3] |

| Boiling Point | 435.7°C at 760 mmHg[2] |

| Density | 1.343 g/cm³[2] |

| Flash Point | 217.3°C[2] |

| Vapor Pressure | 8.58E-08 mmHg at 25°C[2] |

| Refractive Index | 1.605[2] |

| Appearance | White to off-white solid[3] |

| Purity | ≥ 97% (HPLC)[3] |

| Storage Conditions | 0 - 8 °C[3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a copper-catalyzed intramolecular cyclization reaction. A general, reproducible methodology is detailed below.[1]

General Synthesis Method

Objective: To synthesize this compound from methyl 3-iodo-4-aminobenzoate and methyl thioglycolate.[1]

Materials:

-

Methyl 3-iodo-4-aminobenzoate (1 mmol)

-

Methyl thioglycolate (1.5 eq.)

-

Cuprous(I) iodide (CuI) (0.05 mmol)

-

trans-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol)

-

Cesium carbonate (Cs₂CO₃) (2 eq.)

-

Anhydrous 1,4-dioxane (4 mL)

-

Dichloromethane

-

Methanol

-

Silica Gel

Procedure:

-

A suspension of methyl 3-iodo-4-aminobenzoate, methyl thioglycolate, cuprous(I) iodide, trans-N,N'-dimethylcyclohexane-1,2-diamine, and cesium carbonate is prepared in anhydrous 1,4-dioxane within a vial.[1]

-

The suspension is degassed by passing nitrogen through it for 3 minutes with continuous stirring.[1]

-

The vial is sealed, and the reaction mixture is heated in an oil bath at 100 °C for 15 hours.[1]

-

Upon completion, the reaction is cooled to room temperature.[1]

-

The mixture is filtered, and the filtrates are collected and combined.[1]

-

The solvent is removed from the filtrate using a rotary evaporator.[1]

-

The resulting residue is purified via silica gel column chromatography, using a 5% dichloromethane solution in methanol as the eluent.[1]

-

The final product is obtained as a beige solid.[1]

Biological Activity and Applications

Derivatives of 1,4-benzothiazine are recognized for a wide spectrum of biological activities, making them attractive scaffolds in drug discovery.[5] While specific signaling pathway data for this compound is not extensively detailed in public literature, the core structure is associated with several therapeutic areas.

-

Pharmaceutical Development: This compound is a crucial intermediate for synthesizing pharmaceuticals, with noted potential in treating neurological disorders.[3] The broader class of benzothiazines has shown stimulant and antidepressant activities.[6]

-

Oncology: The versatile structure is utilized in synthesizing bioactive molecules for oncology research.[3]

-

Agricultural Chemicals: It is employed in formulating agrochemicals, contributing to the creation of effective pesticides and herbicides.[3]

-

Biochemical Research: The compound is used as a tool to investigate enzyme interactions and metabolic pathways.[3]

References

- 1. This compound | 188614-01-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C10H9NO3S | CID 1474969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Due to the limited direct experimental data for this specific compound, this guide incorporates data from closely related analogs to infer its physicochemical properties. This document is intended to support research, discovery, and development activities involving this and similar molecular scaffolds.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties by examining its constituent parts and comparing it to structurally similar compounds. Key related compounds for which some data exists include the corresponding carboxylic acid and the 4-methyl derivative.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid[1] | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid[2] |

| Molecular Formula | C₁₀H₉NO₃S | C₉H₇NO₃S | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol | 209.22 g/mol | 223.25 g/mol |

| CAS Number | 188614-01-9 | 272437-84-0 | 272437-91-9 |

| XLogP3 | ~1.1 - 1.6 (Estimated) | 0.9 | 1.1 |

| Hydrogen Bond Donors | 1 | 2 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| Aqueous Solubility | Likely low | >31.4 µg/mL (at pH 7.4) | Not available |

Note: Some values are computed or inferred based on available data for related structures.

Solubility Profile

-

Aqueous Solubility : The parent carboxylic acid exhibits an aqueous solubility of over 31.4 µg/mL at neutral pH[1]. The methyl ester is expected to be less soluble in aqueous solutions due to the masking of the polar carboxylic acid group.

-

Organic Solvents : It is anticipated to have good solubility in common polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane. A synthesis protocol mentions purification using a dichloromethane/methanol mixture, supporting its solubility in these solvents[3].

Stability

The stability of this compound is a critical factor for its handling, storage, and application in drug development.

-

Solid-State Stability : Benzothiazine derivatives are reported to be reasonably stable in their solid form[4]. Commercial suppliers recommend storing the compound at 0-8°C, which suggests that long-term stability in the solid state is achievable under refrigerated conditions.

-

Solution Stability : There is evidence to suggest that related benzothiazine derivatives with a carboxylic function at the C-3 position exhibit low stability in solution, particularly under both acidic and basic conditions[5][6]. This instability can lead to decomposition[4].

-

Hydrolytic Stability : As a methyl ester, the compound is susceptible to hydrolysis back to its parent carboxylic acid, especially under acidic or basic conditions. This is a key consideration for formulation and in biological assays. Studies on related 4-methyl-substituted benzothiazine esters show that alkaline hydrolysis can lead to decarboxylation if the reaction time is extended[7].

-

Storage Recommendation : Based on supplier information, it is recommended to store the compound in a tightly sealed container under refrigeration (0-8°C) to minimize degradation[8].

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of the title compound has been described as follows[3]:

Materials:

-

Methyl 3-iodo-4-aminobenzoate

-

Methyl thioglycolate

-

Cuprous(I) iodide (CuI)

-

trans-N,N'-dimethylcyclohexane-1,2-diamine

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Dichloromethane

-

Methanol

Procedure:

-

A suspension of methyl 3-iodo-4-aminobenzoate (1 mmol), methyl thioglycolate (1.5 eq.), cuprous(I) iodide (0.05 mmol), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol), and cesium carbonate (2 eq.) in anhydrous 1,4-dioxane (4 mL) is prepared in a vial.

-

The suspension is degassed by passing nitrogen through it for 3 minutes with stirring.

-

The vial is sealed, and the reaction mixture is heated at 100°C in an oil bath for 15 hours.

-

After the reaction is complete, it is cooled to room temperature and filtered.

-

The combined filtrates are concentrated using a rotary evaporator.

-

The resulting residue is purified by silica gel column chromatography using a 5% dichloromethane solution in methanol as the eluent to yield the target product as a beige solid.

Visualizations

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-component reaction followed by purification.

Caption: Synthesis workflow for the target compound.

Inferred Stability Profile

This diagram illustrates the inferred stability and potential degradation pathways of the title compound based on data from related benzothiazines.

Caption: Inferred stability and degradation pathways.

Conclusion

This compound is a compound of interest in pharmaceutical research. While direct and extensive experimental data on its solubility and stability are currently lacking, analysis of structurally related compounds provides valuable insights. It is predicted to have low aqueous solubility and good solubility in polar organic solvents. The primary stability concern is its susceptibility to degradation in solution, particularly under acidic and basic conditions, which can lead to hydrolysis of the methyl ester. For optimal preservation, the compound should be stored in a solid state at refrigerated temperatures. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation into its properties and potential applications. Researchers working with this molecule should perform their own stability and solubility studies under their specific experimental conditions.

References

- 1. 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C10H9NO3S | CID 1474969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 188614-01-9 [chemicalbook.com]

- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

The 1,4-Benzothiazine Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine core, a heterocyclic system featuring a benzene ring fused to a 1,4-thiazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive review of the 1,4-benzothiazine scaffold, focusing on its synthesis, biological activities, and structure-activity relationships, with a particular emphasis on quantitative data and detailed experimental methodologies.

Synthetic Strategies for 1,4-Benzothiazine Derivatives

The synthesis of the 1,4-benzothiazine core and its derivatives has been an area of active research, with numerous methods developed to achieve structural diversity. A predominant and versatile approach involves the reaction of 2-aminothiophenol with a variety of synthons.

One of the most common methods is the condensation of 2-aminothiophenols with β-dicarbonyl compounds. This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, and using catalysts such as baker's yeast or in solvents like dimethyl sulfoxide (DMSO).[1] For instance, substituted 4H-1,4-benzothiazines can be synthesized by reacting substituted 2-aminobenzenethiol with β-diketones or β-ketoesters in DMSO, followed by oxidative cyclization.[2] A greener approach involves the neat reaction of substituted aminothiols with β-ketoesters and β-dicarbonyl compounds, which can be accelerated by microwave heating, often resulting in high yields and simple work-up procedures.[3]

Another significant synthetic route is the reaction of 2-aminothiophenol with α-halo ketones, acids, or esters.[4] Furthermore, 2,3-disubstituted 1,4-benzothiazines can be obtained through the cyclocondensation of 1,3-dicarbonyl compounds with substituted 2-(2-(2-aminophenyl) disulfanyl)benzenamines.[4] More recent methods have also explored radical-mediated pathways and multi-component reactions to expand the chemical space of 1,4-benzothiazine derivatives.[5]

A generalized workflow for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is depicted below:

Biological Activities of 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine scaffold has been shown to exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

Anticancer Activity

Numerous studies have demonstrated the potential of 1,4-benzothiazine derivatives as anticancer agents. These compounds have shown cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for their anticancer effects is an area of ongoing investigation, with some evidence pointing towards the induction of apoptosis and interference with key signaling pathways involved in cancer cell proliferation and survival.[8] For instance, some benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway.[9][10][11]

Table 1: Anticancer Activity of Selected 1,4-Benzothiazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole based hydrazine carboxamide scaffold with benzothiazole | HT29 (Colon) | 0.015 | [12] |

| Indole based hydrazine carboxamide scaffold with benzothiazole | H460 (Lung) | 0.28 | [12] |

| Indole based hydrazine carboxamide scaffold with benzothiazole | A549 (Lung) | 1.53 | [12] |

| Indole based hydrazine carboxamide scaffold with benzothiazole | MDA-MB-231 (Breast) | 0.68 | [12] |

| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | 0.0718 | [12] |

| 2-substituted benzothiazole with nitro group | HepG2 (Liver) | 56.98 (at 24h) | [9][10] |

| 2-substituted benzothiazole with fluorine group | HepG2 (Liver) | 59.17 (at 24h) | [9][10] |

| Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][13]thiazine-2-carboxylate (3c) | A-549 (Lung) | Most active in study | [14] |

Antimicrobial Activity

The 1,4-benzothiazine nucleus is also a key structural feature in compounds with significant antimicrobial properties. Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often dependent on the nature and position of substituents on the benzothiazine ring system.

Table 2: Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa) | Escherichia coli MTCC 2939 | 58-158 | [15] |

| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa) | Bacillus subtilis MTCC 441 | 41-124 | [15] |

| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa) | Aspergillus niger MTCC 281 | 59-78 | [15] |

| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa) | Rhizopus stolonifer MTCC 2591 | 85-118 | [15] |

Anti-inflammatory Activity

The anti-inflammatory potential of 1,4-benzothiazine derivatives has been well-documented.[16] These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. A key pathway implicated in the anti-inflammatory action of some heterocyclic compounds is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating the expression of genes involved in inflammation.[17] Inhibition of NF-κB activation can lead to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Assay | Result | Reference |

| Compound 51 (a novel anti-inflammatory agent) | NO release inhibition in RAW264.7 cells | IC50 = 3.1 ± 1.1 µM | [17] |

| Compound 51 (a novel anti-inflammatory agent) | NF-κB activity inhibition | IC50 = 172.2 ± 11.4 nM | [17] |

| Ellagic Acid (for comparison in a standard model) | Carrageenan-induced rat paw edema | ED50 = 8.41 mg/kg | [18] |

Experimental Protocols

To facilitate further research and development of 1,4-benzothiazine-based therapeutics, detailed experimental protocols for key assays are provided below.

Synthesis of 2,3-Disubstituted 4H-1,4-Benzothiazines (General Microwave-Assisted Protocol)

This protocol is a general guideline for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines via a microwave-assisted reaction.[2]

Materials:

-

Substituted 2-aminobenzenethiol (10 mmol)

-

β-diketone or β-ketoester (10 mmol)

-

Hydrazine hydrate (1 mmol, catalytic amount)

-

Dimethylformamide (DMF, 5 mmol, as an energy transfer medium)

-

Ethanol (50%)

-

Crushed ice

-

Microwave synthesizer

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a microwave-safe reaction vessel, combine the substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol).

-

Expose the mixture to microwave irradiation for 30 seconds.

-

Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.

-

Subject the reaction mixture to intermittent microwave irradiation for 3 minutes (e.g., in 30-second intervals).

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice.

-

The solid product will precipitate out of the solution.

-

Filter the solid, wash it with 50% ethanol, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified 2,3-disubstituted 4H-1,4-benzothiazine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19][20][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

1,4-Benzothiazine derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

CO2 incubator

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[21]

-

After 24 hours, treat the cells with various concentrations of the 1,4-benzothiazine derivatives (typically in a final volume of 200 µL). Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[20]

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][22][23][24]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

1,4-Benzothiazine derivatives (test compounds)

-

Standard antimicrobial agent (positive control)

-

Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration required for the assay (typically around 5 x 10^5 CFU/mL).

-

Inoculate each well containing the diluted compounds with the microbial suspension. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

-

Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[3][13][15][18]

Materials:

-

Wistar or Sprague-Dawley rats

-

1% Carrageenan solution in saline

-

1,4-Benzothiazine derivatives (test compounds)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Animal handling equipment

Procedure:

-

Fast the rats overnight before the experiment with free access to water.

-

Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the 1,4-benzothiazine derivatives.

-

Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally) one hour before the carrageenan injection. The control group receives the vehicle.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR)

The biological activity of 1,4-benzothiazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. A systematic analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[6]

For anticancer activity , the presence of electron-withdrawing groups on a benzyl ring attached to the benzothiazole scaffold has been shown to enhance antitumor activity.[12] The incorporation of a fluorine atom at certain positions can also increase cytotoxicity.[12]

For antimicrobial activity , the substitution pattern on the benzothiazine nucleus significantly influences the spectrum and potency of action. For example, the presence of strong electron-withdrawing groups has been correlated with significant antibacterial and antifungal activities.[15]

The following diagram illustrates a conceptual summary of the structure-activity relationships for 1,4-benzothiazine derivatives.

Conclusion

The 1,4-benzothiazine scaffold continues to be a highly attractive and productive starting point for the discovery of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the broad spectrum of biological activities associated with its derivatives underscores its importance in medicinal chemistry. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of 1,4-benzothiazine-based drugs. Further exploration of the molecular mechanisms of action and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the therapeutic potential of this remarkable scaffold into clinical applications.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 4. clyte.tech [clyte.tech]

- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

- 14. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Methodological & Application

"using Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate in anticancer drug discovery"

Disclaimer: Extensive literature searches did not yield specific anticancer activity data, detailed experimental protocols, or defined signaling pathways for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate . The following application notes and protocols are based on studies of structurally related 1,4-benzothiazine and benzothiazole derivatives and are provided as a representative guide for researchers in the field. The experimental details should be considered as a template and would require optimization for the specific compound of interest.

Introduction

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Derivatives of 1,4-benzothiazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] This document outlines potential applications and experimental protocols for the investigation of 1,4-benzothiazine derivatives, using data from related compounds as a reference, in the context of anticancer drug discovery. The core structure of interest, this compound, serves as a key intermediate for the synthesis of diverse bioactive molecules.[3]

Potential Anticancer Applications

Derivatives of the 1,4-benzothiazine nucleus have shown promise in targeting various mechanisms involved in cancer progression. While the specific targets of this compound are not yet elucidated, related compounds have been investigated for:

-

Cytotoxicity in various cancer cell lines: Benzothiazole derivatives, a related class of compounds, have demonstrated potent cytotoxic activity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT29) cancer.[4]

-

Enzyme Inhibition: The benzothiazole scaffold has been implicated in the inhibition of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrase.[4]

-

Induction of Apoptosis: Certain benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5]

Data Presentation: In Vitro Cytotoxicity of Related Benzothiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various benzothiazole derivatives against several human cancer cell lines, as reported in the literature. This data is provided to illustrate the potential potency of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [4] |

| H460 (Lung) | 0.28 | [4] | |

| A549 (Lung) | 1.53 | [4] | |

| MDA-MB-231 (Breast) | 0.68 | [4] | |

| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Lung) | 0.0718 | [4] |

| Thiourea containing benzothiazole derivative 3 | U-937 (Leukemia) | 16.23 ± 0.81 | [4] |

| Sulphonamide based BTA 40 | MCF-7 (Breast) | 34.5 | [4] |

| HeLa (Cervical) | 44.15 | [4] | |

| MG63 (Osteosarcoma) | 36.1 | [4] |

Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of 1,4-benzothiazine derivatives for anticancer activity. These protocols are based on methodologies reported for similar compounds and should be adapted and optimized for specific research needs.

General Synthesis of 3-Oxo-1,4-benzothiazine Derivatives

A common synthetic route to 1,4-benzothiazine derivatives involves the condensation of 2-aminothiophenols with various electrophilic partners.[1] For the synthesis of derivatives of this compound, one could envision the reaction of a substituted 2-aminothiophenol with an appropriate three-carbon synthon.

Example Protocol (based on related syntheses):

-

To a solution of the appropriately substituted 2-aminothiophenol (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add a reactive ester or acid chloride (1.1 mmol).

-

The reaction mixture may be stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification of the crude product can be achieved by recrystallization or column chromatography.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

General Synthetic Workflow

Caption: General workflow for the synthesis and characterization of 1,4-benzothiazine derivatives.

In Vitro Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer screening of 1,4-benzothiazine derivatives.

Hypothetical Signaling Pathway Inhibition

While the specific signaling pathway for this compound is unknown, many anticancer agents target key pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. The following diagram illustrates a hypothetical mechanism of action.

References

- 1. cbijournal.com [cbijournal.com]

- 2. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]